

Synthesis of Diisooctyl maleate from maleic anhydride and isooctyl alcohol

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Compound of Interest

Compound Name: *Diisooctyl maleate*

Cat. No.: *B074544*

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Application Notes and Protocols for the Synthesis of Diisooctyl Maleate

Abstract

This document provides a detailed protocol for the synthesis of **diisooctyl maleate**, a significant industrial chemical used as a plasticizer and a comonomer in polymer synthesis. The synthesis is achieved through the esterification of maleic anhydride with isooctyl alcohol. This application note outlines the reaction conditions, catalyst selection, experimental procedure, and purification methods. Quantitative data from representative studies are summarized to guide researchers and drug development professionals in achieving optimal yields and purity.

Introduction

Diisooctyl maleate (DOM) is an organic compound valued for its role in modifying polymer properties. It is a key precursor in the production of various resins and plastics, enhancing flexibility and durability. The synthesis of DOM is typically achieved through the direct esterification of maleic anhydride with two equivalents of isooctyl alcohol, a reaction catalyzed by a strong acid. This process is efficient and scalable, making it a staple in industrial organic synthesis. Understanding the nuances of catalyst choice, reaction temperature, and reaction time is crucial for maximizing the yield and purity of the final product.

Reaction and Mechanism

The synthesis of **diisooctyl maleate** proceeds via a two-step esterification reaction. In the first step, one molecule of isooctyl alcohol reacts with maleic anhydride to form the monoester, isooctyl maleate. The second, slower step involves the esterification of the remaining carboxylic acid group with a second molecule of isooctyl alcohol to yield the diester, **diisooctyl maleate**. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing the water formed during the reaction.

Reaction Scheme:



Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of **diisooctyl maleate**.

Materials and Equipment

- Reagents:
 - Maleic Anhydride (99% purity)
 - Isooctyl Alcohol (e.g., 3-octanol, 99% purity)
 - Para-toluene sulfonic acid (p-TSA) (catalyst)
 - Toluene (solvent)
 - Saturated Sodium Bicarbonate Solution
 - Anhydrous Magnesium Sulfate
- Equipment:
 - Three-necked round-bottom flask
 - Reflux condenser

- Magnetic stirrer with heating mantle
- Thermometer
- Separatory funnel
- Rotary evaporator
- Filtration apparatus
- Thin Layer Chromatography (TLC) plates

Synthesis Procedure

- Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine maleic anhydride (1.88 g) and isooctyl alcohol (5 g).[\[1\]](#)
- Solvent and Catalyst Addition: Add toluene as a solvent and para-toluene sulfonic acid (0.4 g) as the catalyst to the reaction mixture.[\[1\]](#)
- Reaction: Heat the mixture to a temperature range of 80–85°C with vigorous stirring.[\[1\]](#)
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Reaction Time: Maintain the reaction at 80–85°C for 4 to 5 hours to achieve maximum yield.[\[1\]](#)
- Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.[\[1\]](#)
- Solvent Evaporation: Remove the excess toluene using a rotary evaporator. The evaporation can be carried out for 2 hours at 100°C under normal atmospheric conditions.[\[1\]](#)
- Work-up: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, **diisooctyl maleate**.

Data Presentation

The yield of **diisooctyl maleate** is significantly influenced by reaction time and temperature. The following tables summarize the quantitative data from a study on the synthesis of **diisooctyl maleate**.^[1]

Table 1: Effect of Reaction Time on Yield

Reaction Time (hours)	Yield (%)
2	< 91.9
3	91.9
4	92.55
5	~92.55

Conditions: 80-85°C, p-TSA catalyst.

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)	Observations
75-97	Optimal range for product formation
> 103	Reddish-black coloration of the reaction mixture, indicating potential side reactions or degradation.

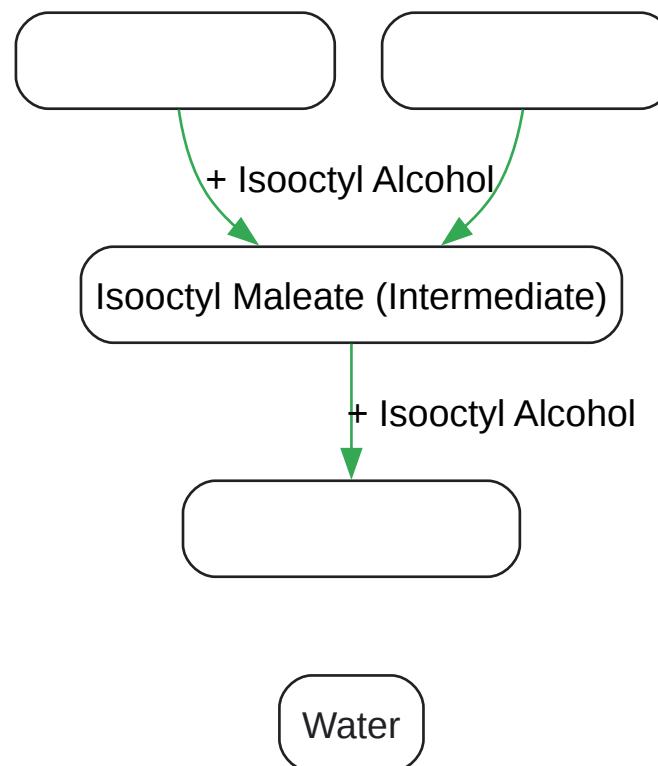
Conditions: 4-5 hours reaction time, p-TSA catalyst.

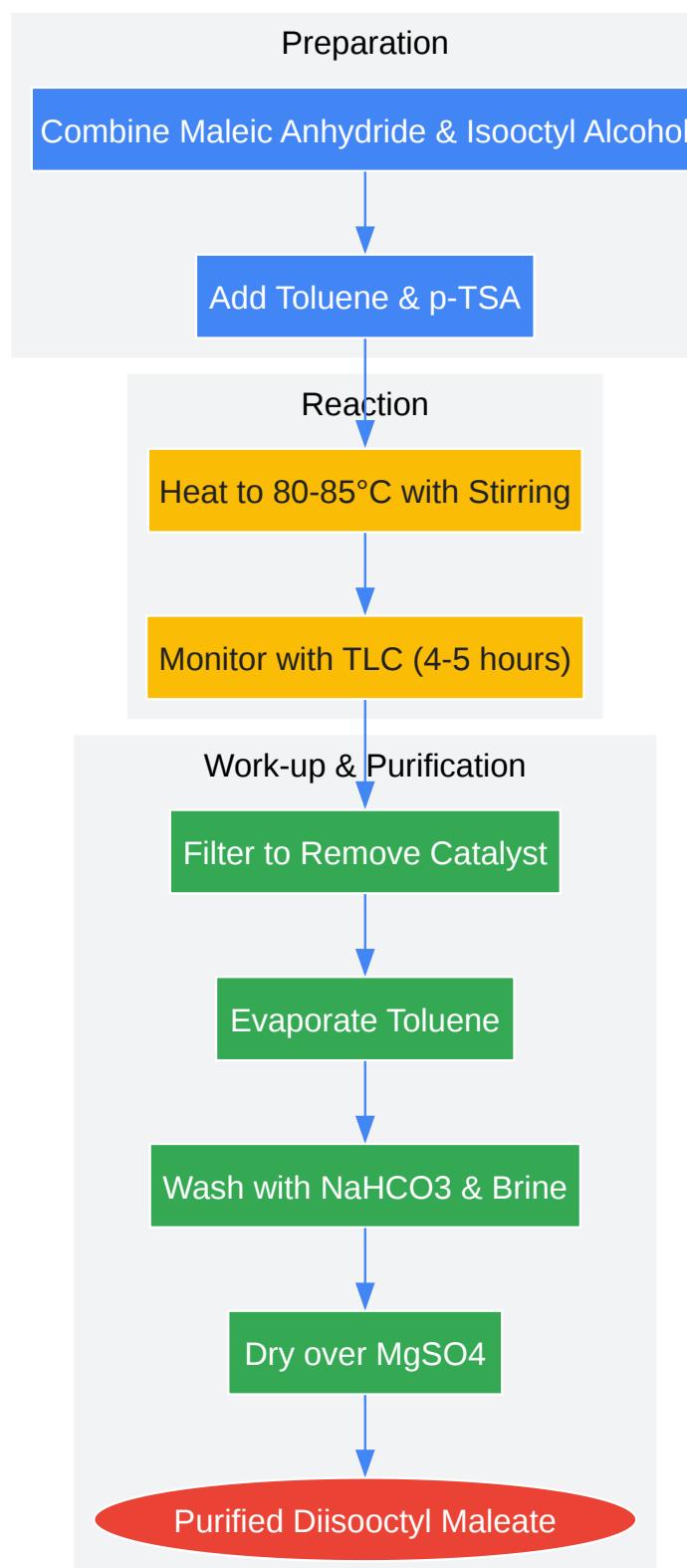
Table 3: Typical Product Specifications for **Diisooctyl Maleate**

Parameter	Specification
Purity	≥99.0%
Acid Value (mg KOH/g)	≤ 0.1
Water Content (%)	≤ 0.1
Heavy Metals (ppm)	≤ 10

Visualizations

Reaction Pathway



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References

- 1. ijfmr.com [ijfmr.com]
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